molecular formula C17H21ClN2O2 B4072214 1-(3-chlorophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione

1-(3-chlorophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione

Cat. No. B4072214
M. Wt: 320.8 g/mol
InChI Key: SMDFQCQJYZZCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione, commonly known as CCMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CCMP is a highly potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

CCMP exerts its inhibitory effects on 1-(3-chlorophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione by binding to the enzyme's catalytic domain, thereby preventing its activation and subsequent downstream signaling. This inhibition of 1-(3-chlorophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione activity leads to the suppression of various cellular processes, including cell growth and proliferation, as well as the induction of apoptosis.
Biochemical and Physiological Effects:
CCMP has been shown to have a significant impact on various biochemical and physiological processes. In addition to its inhibitory effects on 1-(3-chlorophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione, CCMP has been shown to modulate the activity of other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. CCMP has also been shown to induce oxidative stress and DNA damage, leading to the activation of various stress response pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CCMP in laboratory experiments is its high potency and selectivity for 1-(3-chlorophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione. This allows for precise modulation of 1-(3-chlorophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione activity, which is often difficult to achieve with other inhibitors. However, one of the limitations of using CCMP is its potential for off-target effects, as 1-(3-chlorophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione is involved in many cellular processes. Careful experimental design and controls are necessary to ensure that any observed effects are specific to 1-(3-chlorophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione inhibition.

Future Directions

There are many potential future directions for research on CCMP. One area of interest is the development of novel cancer therapies based on CCMP's ability to inhibit 1-(3-chlorophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione activity. Another area of research is the elucidation of the downstream signaling pathways affected by CCMP, as well as the identification of potential biomarkers for CCMP sensitivity. Additionally, the development of more potent and selective 1-(3-chlorophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione inhibitors based on the structure of CCMP is an area of active investigation.

Scientific Research Applications

CCMP has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer therapy, as 1-(3-chlorophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione has been shown to be overexpressed in many types of cancer cells. CCMP has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of novel cancer therapies.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(cyclohexylmethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c18-13-7-4-8-14(9-13)20-16(21)10-15(17(20)22)19-11-12-5-2-1-3-6-12/h4,7-9,12,15,19H,1-3,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDFQCQJYZZCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-[(cyclohexylmethyl)amino]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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